2-tert-Butyl-4-phenyl-5,6-dihydrobenzo[h]-chromenium tetrafluoroborate
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Overview
Description
2-tert-Butyl-4-phenyl-5,6-dihydrobenzo[h]-chromenium tetrafluoroborate is a complex organic compound with the molecular formula C23H23BF4O It is known for its unique structure, which includes a chromenium ion core substituted with tert-butyl and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-4-phenyl-5,6-dihydrobenzo[h]-chromenium tetrafluoroborate typically involves the reaction of 2-tert-butyl-4-phenyl-5,6-dihydrobenzo[h]chromene with tetrafluoroboric acid. The reaction is carried out under controlled conditions, often in an inert atmosphere to prevent unwanted side reactions. The process may involve the use of solvents such as dichloromethane or acetonitrile to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-tert-Butyl-4-phenyl-5,6-dihydrobenzo[h]-chromenium tetrafluoroborate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can convert the chromenium ion to a more reduced form, potentially changing its reactivity.
Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions may involve nucleophiles or electrophiles depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce more reduced forms of the original compound.
Scientific Research Applications
2-tert-Butyl-4-phenyl-5,6-dihydrobenzo[h]-chromenium tetrafluoroborate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-tert-Butyl-4-phenyl-5,6-dihydrobenzo[h]-chromenium tetrafluoroborate involves its interaction with molecular targets through its chromenium ion core. This interaction can lead to various biochemical pathways being activated or inhibited, depending on the specific target. The compound’s structure allows it to bind to specific sites on proteins or other biomolecules, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tri-tert-butylphenol: Another compound with tert-butyl groups, known for its antioxidant properties.
2,6-Di-tert-butyl-4-methylphenol: Commonly used as an antioxidant in various industrial applications.
4-tert-Butyl-2,6-diformylphenol: Used in the synthesis of complex organic molecules.
Uniqueness
2-tert-Butyl-4-phenyl-5,6-dihydrobenzo[h]-chromenium tetrafluoroborate is unique due to its chromenium ion core and the specific arrangement of tert-butyl and phenyl groups. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-tert-butyl-4-phenyl-5,6-dihydrobenzo[h]chromen-1-ium;tetrafluoroborate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23O.BF4/c1-23(2,3)21-15-20(16-9-5-4-6-10-16)19-14-13-17-11-7-8-12-18(17)22(19)24-21;2-1(3,4)5/h4-12,15H,13-14H2,1-3H3;/q+1;-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HENXLVOFICGMOO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC(C)(C)C1=[O+]C2=C(CCC3=CC=CC=C32)C(=C1)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23BF4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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